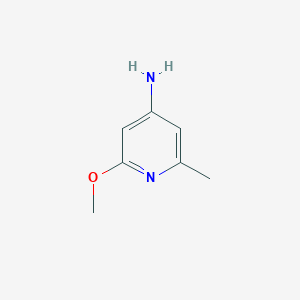

2-Methoxy-6-methylpyridin-4-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in the chemical sciences. wisdomlib.orgnih.gov These compounds are not only ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and coenzymes, but they also form the core of numerous synthetic compounds with significant biological and pharmacological activities. nih.gov The unique electronic properties of the pyridine ring, characterized by an electron-deficient system due to the electronegative nitrogen atom, make it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, coupled with the ability to be readily functionalized, allows for the creation of a diverse library of derivatives. nih.gov

In medicinal chemistry, pyridine derivatives are extensively utilized as pharmacophores, the essential part of a molecule responsible for its pharmacological activity. nih.gov They have been successfully incorporated into drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. wisdomlib.orgtandfonline.comnih.gov The pyridine moiety can enhance the water solubility of drug candidates and provides a rigid framework for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. nih.gov

Beyond pharmaceuticals, pyridine derivatives are instrumental as ligands in organometallic chemistry, as catalysts in asymmetric synthesis, and in the development of functional nanomaterials. nih.gov Their stability and reactivity also make them valuable building blocks in the synthesis of agrochemicals and other fine chemicals. nih.govresearchgate.net

Overview of 2-Methoxy-6-methylpyridin-4-amine as a Strategic Research Target

This compound, with the chemical formula C₇H₁₀N₂O, is a substituted pyridine that has garnered attention as a strategic intermediate in organic synthesis. sigmaaldrich.comnih.gov Its structure features a pyridine ring with three key substituents: a methoxy (B1213986) group at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable building block for the construction of more complex molecular architectures.

The presence of the amino group provides a nucleophilic center that can readily participate in a variety of chemical transformations, such as acylation, alkylation, and coupling reactions. The methoxy group, being an electron-donating group, can influence the electronic properties of the pyridine ring and may also serve as a handle for further modification. The methyl group can also impact the steric and electronic environment of the molecule. This trifunctional nature of this compound makes it a versatile synthon for creating diverse chemical libraries for drug discovery and other applications.

Historical Trajectory and Current Research Landscape of the Compound

The exploration of pyridine chemistry dates back to the 19th century, with the isolation of picoline from coal tar. researchgate.net The fundamental structure of pyridine was later proposed, paving the way for extensive research into its derivatives. researchgate.net The development of synthetic methodologies, such as the Chichibabin reaction for the amination of pyridines and various coupling reactions, has significantly expanded the accessibility and diversity of substituted pyridines. researchgate.netrsc.org

While specific historical milestones for this compound are not extensively documented in readily available literature, its emergence as a research target is intrinsically linked to the broader advancements in pyridine chemistry and medicinal chemistry. The contemporary research landscape indicates a strong interest in substituted pyridines for the development of targeted therapeutics. For instance, various substituted 2-aminopyridine (B139424) analogues have been synthesized and evaluated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), highlighting the therapeutic potential of this class of compounds. nih.gov The synthesis and investigation of related pyridone structures as EZH2 inhibitors in cancer research further underscore the importance of this scaffold in modern drug discovery. acs.org

Current research efforts involving compounds structurally related to this compound focus on the efficient synthesis of these building blocks and their incorporation into larger, biologically active molecules. rsc.orginnospk.com The demand for novel chemical entities in pharmaceutical and agrochemical research ensures that pyridine derivatives, including this compound, will remain a focal point of synthetic and medicinal chemistry.

Chemical Properties of this compound

Below is a table summarizing the key chemical properties of this compound and related compounds for comparative reference.

| Property | This compound | 2-Amino-4-methoxypyridine | 2-Amino-4-methylpyridine (B118599) |

| CAS Number | 89943-09-9 sigmaaldrich.com | 10201-73-7 chemicalbook.com | 695-34-1 google.com |

| Molecular Formula | C₇H₁₀N₂O sigmaaldrich.com | C₆H₈N₂O chemicalbook.com | C₆H₈N₂ google.com |

| Molecular Weight | 138.17 g/mol chemscene.com | 124.14 g/mol chemicalbook.com | 108.14 g/mol researchgate.net |

| IUPAC Name | This compound sigmaaldrich.com | 4-methoxypyridin-2-amine chemicalbook.com | 4-methylpyridin-2-amine |

| Physical Form | Solid sigmaaldrich.com | Solid chemicalbook.com | Crystalline Powder researchgate.net |

| Purity | 95% sigmaaldrich.com | Not Specified | >98% google.com |

| Storage Temperature | Room temperature, in dark place, under inert atmosphere sigmaaldrich.com | Room temperature, in dark place, under inert atmosphere chemicalbook.com | Not Specified |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSRIMPQGUMPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697630 | |

| Record name | 2-Methoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-09-9 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Regioselective Synthesis Approaches

The regioselective synthesis of 2-methoxy-6-methylpyridin-4-amine is a multi-step process that involves the controlled introduction of amino, methoxy (B1213986), and methyl groups onto the pyridine (B92270) core.

Controlled Amination Strategies for Pyridine Ring Functionalization

The introduction of an amino group at the C4 position of the pyridine ring is a critical step. Direct amination of pyridines can be challenging due to the electron-deficient nature of the ring. researchgate.net However, several strategies have been developed to achieve controlled amination.

One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. semanticscholar.orgresearchgate.net Treatment of a substituted pyridine N-oxide with an aminating agent can lead to the desired 4-amino derivative. researchgate.net For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts2O-t-BuNH2 followed by in situ deprotection with TFA, a process that demonstrates high yields and regioselectivity. semanticscholar.org

Another strategy involves the Chichibabin reaction, which uses sodium amide to directly aminate pyridines at the 2-position. youtube.com While effective, this reaction often requires high temperatures and may not be suitable for all substituted pyridines. youtube.com More recent methods utilize magnesium amides, such as R2NMgCl·LiCl, for the amination of phosphorodiamidate-substituted pyridines at room temperature. nih.gov

The choice of amination strategy depends on the specific starting materials and the desired regioselectivity. For the synthesis of this compound, a method that favors C4 amination is essential.

Positional Introduction of the Methoxy Moiety

The introduction of a methoxy group at the C2 position of the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. For example, 2-chloropyridines can react with sodium methoxide (B1231860) to yield the corresponding 2-methoxypyridines. This approach is often used in the synthesis of various methoxypyridine derivatives. nih.gov

The methoxy group can also be introduced at different stages of the synthesis. In some cases, it may be advantageous to introduce the methoxy group before the amination step, while in others, it may be introduced after. The timing of this introduction can influence the reactivity of the pyridine ring and the regioselectivity of subsequent reactions. The electron-withdrawing nature of the methoxy group can mitigate the basicity of the pyridine nitrogen, which can be beneficial in certain synthetic steps. nih.govnih.gov

Targeted Functionalization of the Methyl Group

The methyl group at the C6 position can also be functionalized, although this is less common in the direct synthesis of the target compound. The methyl group of methylpyridines can undergo oxidation to form pyridine carboxylic acids using various oxidizing agents like permanganate. acs.orgacs.org It can also be halogenated, for example, through reaction with hydrogen fluoride (B91410) and chlorine to produce trifluoromethylpyridines. google.com Such functionalizations are typically performed for the synthesis of derivatives other than this compound.

Functional Group Transformations and Derivatization Pathways

Once this compound is synthesized, it can undergo various functional group transformations to create a library of novel derivatives.

Oxidation Reactions Leading to Pyridine N-Oxide Formation

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the molecule and open up new avenues for further functionalization. semanticscholar.org For example, the oxidation of a similar compound, 2o, with m-CPBA resulted in the formation of compound 3 in a 51% yield. acs.orgacs.org

| Reactant | Oxidizing Agent | Product | Yield |

| 2o | m-CPBA | 3 | 51% |

This table showcases the yield of an oxidation reaction on a similar compound.

Reduction Methodologies for Novel Amine Derivatives

The nitro group, if present as a precursor to the amine, can be reduced to form the amino group. Various reduction methodologies are available for the reduction of nitroarenes to arylamines, including catalytic hydrogenation and the use of reducing agents like trichlorosilane (B8805176) in the presence of an organic base. google.com The reduction of nitropyridines can also be achieved using reagents like Zn/NH4Cl/EtOH, sometimes enhanced by ultrasonication. researchgate.net

Furthermore, derivatives of this compound can be synthesized through the reduction of other functional groups. For instance, the reduction of an imine and aldehyde functional group in a related compound, 2o, with NaBH4 yielded compound 4 in 57% yield. acs.org A more selective reduction of the aldehyde group in the same compound was achieved with LiAlH4, affording compound 5 in 67% yield. acs.org

| Reactant | Reducing Agent | Product | Yield |

| 2o | NaBH4 | 4 | 57% |

| 2o | LiAlH4 | 5 | 67% |

This interactive table illustrates the yields of reduction reactions on a related compound with different reducing agents.

These reduction methodologies provide access to a variety of novel amine derivatives with potential applications in different fields of chemical research.

Electrophilic Substitution Reactions on the Pyyridine Nucleus

The pyridine nucleus is generally considered electron-deficient and therefore less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of powerful electron-donating groups, such as the amino and methoxy substituents in this compound, can activate the ring towards such reactions. The substitution pattern is directed by the combined influence of these groups. The 4-amino and 2-methoxy groups strongly activate the 3- and 5-positions for electrophilic attack.

Research has demonstrated that electrophilic substitution, such as nitration, can be successfully performed on this scaffold. For instance, the nitration of this compound with nitric acid and sulfuric acid leads to the formation of 2-methoxy-6-methyl-3-nitropyridin-4-amine. This selective nitration at the C3 position is a key step in the synthesis of certain kinase inhibitors.

Table 1: Electrophilic Nitration of this compound

| Reactant | Reagents | Product | Position of Substitution |

|---|

Nucleophilic Substitution Reactions on the Pyridine Nucleus

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents. While the electron-rich nature of this compound makes SNAr reactions challenging, such transformations can be enabled by modifying the substrate.

A primary example involves the displacement of the methoxy group at the C2 position. Although the methoxy group is not an ideal leaving group, its departure can be promoted under specific conditions, such as high temperatures or through activation. For instance, reaction with a potent nucleophile in a sealed tube at elevated temperatures can lead to the substitution of the methoxy group.

Formation of Schiff Bases and N-Alkylated Products

The primary amino group at the C4 position is a key functional handle for a variety of chemical transformations, including the formation of Schiff bases and N-alkylation products.

The condensation of this compound with various aldehydes and ketones under dehydrating conditions readily affords the corresponding Schiff bases (imines). This reaction is often a crucial step in the synthesis of more complex ligands and pharmaceutical intermediates.

Furthermore, the amino group can undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. This allows for the introduction of diverse substituents at the nitrogen atom, further expanding the molecular diversity that can be generated from this building block.

Halogenation and Subsequent Cross-Coupling or Substitution Reactions (e.g., Bromination)

To enhance its utility as a synthetic building block, this compound is often subjected to halogenation reactions. The introduction of a halogen atom, typically bromine or iodine, at one of the activated positions on the pyridine ring (C3 or C5) provides a handle for subsequent transition metal-catalyzed cross-coupling reactions.

Bromination, for example, can be achieved using reagents like N-Bromosuccinimide (NBS). The resulting bromo-substituted pyridine derivative is a versatile intermediate. It can participate in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Table 2: Example of a Suzuki Coupling Reaction

| Reactant | Coupling Partner | Catalyst/Ligand | Product |

|---|

Sustainable and Scalable Synthesis Methodologies

The growing emphasis on green chemistry has spurred the development of more sustainable and scalable methods for the synthesis of important chemical intermediates.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of substituted pyridines, including derivatives of this compound, has been explored using flow chemistry. These methods can lead to higher yields, reduced reaction times, and a smaller environmental footprint. For instance, multi-step sequences that would be hazardous or inefficient in batch can often be performed safely and efficiently in a continuous flow reactor.

Utility as a Versatile Synthetic Building Block

As highlighted in the preceding sections, this compound is a highly versatile synthetic building block. Its value stems from the multiple reactive sites that can be selectively addressed:

The Pyridine Ring: Can undergo electrophilic substitution and, after halogenation, a variety of cross-coupling reactions.

The Amino Group: Allows for the formation of amides, Schiff bases, and N-alkylated products.

The Methoxy Group: Can potentially be displaced by strong nucleophiles under forcing conditions.

This multi-faceted reactivity makes it a valuable starting material for the synthesis of a wide range of target molecules, particularly in the discovery and development of new pharmaceuticals. Its substituted pyridine core is a common feature in many biologically active compounds.

Precursor in the Synthesis of Complex Organic Architectures

The inherent chemical functionalities of this compound position it as a valuable precursor for developing more intricate organic molecules. The pyridine ring itself serves as a key heterocyclic core, while the amino and methoxy groups offer reactive sites for a variety of coupling and functionalization reactions. This trifecta of features enables chemists to utilize this compound as a starting point for building larger, multi-functional chemical architectures. While its most prominently documented applications lie within the pharmaceutical sector, its structural attributes lend themselves to broader synthetic strategies. The strategic placement of its functional groups allows for regioselective reactions, which is a critical aspect in the multi-step synthesis of complex target molecules.

Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of targeted therapeutics. Although its application in agrochemical synthesis is not widely documented in publicly available research, its role in drug manufacturing is clearly established.

Role in Pharmaceutical Synthesis

A significant application of this compound is as a key intermediate in the synthesis of Imatinib arborpharmchem.com. Imatinib is a highly effective tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST) arborpharmchem.com. The synthesis of a complex pharmaceutical agent like Imatinib involves multiple steps, and the use of well-defined, functionalized intermediates such as this compound is critical for achieving the final product with high purity and yield. The structural characteristics of this compound make it suitable for incorporation into the larger framework of the Imatinib molecule arborpharmchem.com.

Table 1: Details of Imatinib

| Feature | Description |

|---|---|

| Drug Name | Imatinib |

| Therapeutic Class | Tyrosine Kinase Inhibitor |

| Primary Indications | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |

| Mechanism of Action | Targets the BCR-ABL tyrosine kinase, inhibiting its activity and blocking the proliferation of cancer cells. |

| Key Intermediate | This compound arborpharmchem.com |

While various synthetic routes to Imatinib have been developed, the utilization of specific pyridine derivatives highlights the importance of heterocyclic chemistry in modern drug discovery and manufacturing nih.govepa.govgoogle.com. The structural contribution of intermediates like this compound is integral to the biological activity of the final drug product arborpharmchem.com.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Specific kinetic data for reactions involving 2-Methoxy-6-methylpyridin-4-amine are not extensively documented in publicly available literature. However, the principles of its reactivity can be inferred from studies on related substituted pyridines. The rates of reactions, such as nucleophilic substitution or catalysis, are heavily dependent on the electronic properties of the substituents. For instance, in pyridine-catalyzed reactions, electron-attracting substituents in the pyridine (B92270) ring can increase the rate by enhancing the electrophilicity of an intermediate, while electron-donating groups increase the nucleophilicity and basicity of the pyridine nitrogen. rsc.org

Thermodynamic parameters, particularly those related to basicity, provide insight into the stability of protonated or coordinated species. The gas-phase basicity (GB) and proton affinity (PA) are key measures of the intrinsic basicity of a molecule. Computational studies on a wide range of substituted pyridines have shown that these properties are systematically affected by substituents. Electron-donating groups invariably increase the PA and GB, while electron-withdrawing groups decrease them. researchgate.net

The effects of multiple substituents on the proton affinity of pyridine have been found to be approximately additive. researchgate.net This principle allows for an estimation of the thermodynamic stability of the protonated form of this compound. The table below, derived from computational studies on monosubstituted pyridines, illustrates the change in proton affinity (ΔPA) relative to unsubstituted pyridine.

Based on the additivity principle, the combination of a 4-amino, 2-methoxy, and 6-methyl group would be expected to result in a significantly high proton affinity, making this compound a strong base. Furthermore, studies on methoxy-substituted pyridines suggest that such substitutions can lower the temperature required for hydrogen release in liquid organic hydrogen carrier (LOHC) systems, a finding with implications for their thermodynamic profiles in hydrogenation/dehydrogenation reactions. researchgate.net

Influence of Substituents on Chemical Reactivity Profiles

The methoxy (B1213986) group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing through the inductive (-I) effect due to the high electronegativity of the oxygen atom. stackexchange.com Conversely, it is a strong electron-donating group through the resonance (+M or mesomeric) effect, as the oxygen's lone pairs can delocalize into the aromatic π-system. stackexchange.com In the context of the pyridine ring, this +M effect increases electron density, particularly at the ortho and para positions relative to the substituent. Positioned at C2, the methoxy group enhances the electron density at C3, C5, and the ring nitrogen, which tends to increase the basicity of the pyridine. stackexchange.com Sterically, the methoxy group is larger than a hydrogen atom and can exert steric hindrance, potentially slowing down reactions at the adjacent C3 position or influencing the coordination geometry at the ring nitrogen. cdnsciencepub.com

The amino group (-NH₂) at the C4 position is a powerful activating group. Its primary influence is a strong electron-donating resonance effect (+M), which significantly increases the electron density of the pyridine ring, especially at the C3 and C5 positions (ortho to the amino group). This substantial increase in electron density makes the ring more susceptible to electrophilic attack and enhances the basicity of the ring nitrogen. stackexchange.com The reactivity of 4-aminopyridine (B3432731) itself is marked by its enhanced nucleophilicity and its tendency to undergo protonation or react with electrophiles like halogens. scite.ai In the target molecule, the C4-amino group is the dominant activating substituent, strongly directing the molecule's reactivity profile.

Detailed Reaction Pathways and Transition State Analysis

Given its electronic structure, this compound is predisposed to several reaction pathways.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly resistant to EAS due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org However, the powerful activating effects of the 4-amino and 2-methoxy groups in the target molecule overcome this deactivation. The combined directing effects would strongly favor electrophilic attack at the C3 and C5 positions, which are ortho and para to the activating groups. The transition state for such a reaction would involve the formation of a positively charged intermediate (a Wheland or sigma complex), which is stabilized by resonance delocalization of the charge onto the substituent heteroatoms (oxygen and nitrogen).

Nucleophilic Aromatic Substitution (SNAr): This reaction is common for pyridines bearing good leaving groups at the 2 or 4 positions. quimicaorganica.org For this compound, SNAr is unlikely as it lacks a conventional leaving group and the ring is highly electron-rich, which disfavors the formation of the necessary negatively charged Meisenheimer-type intermediate.

Reactions at the Nitrogen Atom: The lone pair on the pyridine nitrogen makes it a nucleophile and a base. It will readily react with protons or Lewis acids to form pyridinium (B92312) salts. wikipedia.org It can also be oxidized to form the corresponding N-oxide.

Side-Chain Reactivity: The C6-methyl group can participate in reactions. In the presence of a strong base, the methyl group can be deprotonated to form a carbanionic species. This conjugate base is analogous to an enolate and can react with various electrophiles, providing a pathway to functionalize the side chain. pearson.com

A theoretical study on the dearomative addition of a Grignard reagent to a closely related substrate, 4-methoxy-2-methylpyridine, provides insight into potential transition states. The analysis showed that the reaction proceeds through the formation of a pyridinium ion, followed by the transfer of the alkyl group from a copper complex. The transition state involves the coordination of the organocopper species to the pyridinium ring, with steric factors playing a crucial role in determining the stereochemical outcome.

Proton Transfer Mechanisms in Solution and Solid-State Environments

Proton transfer is a fundamental reaction for pyridines, defining their basicity. For this compound, protonation is expected to occur predominantly at the ring nitrogen atom, which possesses the most available and basic lone pair of electrons.

The equilibrium of this proton transfer in solution is quantified by the pKa of the conjugate acid. The combined electron-donating effects of the 4-amino, 6-methyl, and 2-methoxy groups all serve to increase the electron density on the ring nitrogen, thereby stabilizing the positive charge in the resulting pyridinium cation. This leads to a higher pKa value compared to unsubstituted pyridine (pKa = 5.25), indicating greater basicity. wikipedia.org

In the gas phase, the thermodynamics of proton transfer are described by the proton affinity (PA). As established, electron-donating substituents increase the PA of pyridine. researchgate.net The cumulative effect of the three substituents in this compound would result in a high PA, signifying a thermodynamically favorable proton transfer. Studies on 4-aminopyridine have shown that it readily protonates in the presence of acids like HBr, forming a stable pyridinium salt, which can then participate in further reactions or self-assemble in the solid state through hydrogen bonding. scite.ai A similar mechanism would be expected for this compound, where the initial proton transfer to the ring nitrogen would be a key step in many acid-catalyzed reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Normal Coordinate Analysis of Vibrational Modes

A Normal Coordinate Analysis (NCA) for 2-Methoxy-6-methylpyridin-4-amine, which would provide a detailed assignment of all vibrational modes, has not been found in the surveyed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of hydrogen and carbon atoms, allowing for the mapping of the molecular skeleton.

Proton (¹H) NMR Chemical Shift Analysis

While a complete ¹H NMR spectrum for this compound is not directly provided in the available resources, a patent document mentions its use as a reactant in the synthesis of a more complex molecule. google.com The document provides partial ¹H NMR data for the final product, which incorporates the this compound moiety. For the final compound, specific proton signals are reported, including singlets at δ 2.22 (s, 3H), 2.34 (s, 3H), and 3.75 (s, 3H). google.com However, the full chemical shift data and coupling constants for the parent compound, this compound, remain unelucidated in the provided search results.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

No experimental or theoretical ¹³C NMR spectral data for this compound could be located in the reviewed literature and databases.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insight into the connectivity and spatial relationships of atoms within a molecule. For this compound, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. libretexts.orgyoutube.comweizmann.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds (J-coupling). libretexts.orgweizmann.ac.il In a COSY spectrum of this compound, cross-peaks would be expected between the protons on the pyridine (B92270) ring, confirming their adjacency. For instance, the proton at the C3 position would show a correlation with the proton at the C5 position. However, due to the substitution pattern, no direct coupling would be observed between the isolated ring protons. The primary utility would be to confirm the lack of coupling between the ring protons and the methyl or methoxy (B1213986) protons, solidifying their placement on the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. youtube.comweizmann.ac.il NOESY is crucial for confirming the substitution pattern. A NOESY spectrum would display cross-peaks between:

The protons of the C6-methyl group and the proton at the C5 position of the pyridine ring.

The protons of the C2-methoxy group and the proton at the C3 position of the pyridine ring. These spatial correlations provide unambiguous evidence for the relative positions of the substituents on the pyridine core.

Heteronuclear 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would further solidify the structure by correlating the protons to their directly attached carbons (HSQC) and to carbons two to three bonds away (HMBC). slideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the chromophoric pyridine ring and the auxochromic amino and methoxy substituents. The absorption bands observed in the UV-Vis spectrum correspond to π-π* and n-π* electronic transitions. researchgate.net

For substituted pyridines, characteristic absorption bands appear in the UV region. A study on a complex derivative containing the 2-methoxy-6-methylpyridine (B1310761) core reported absorption maxima at 225 nm, 285 nm, and 350 nm when dissolved in 0.01 M HCl. ptfarm.pl Similarly, Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) exhibit strong absorbance bands between 230-250 nm (π-π* transitions) and a less intense band around 328-347 nm (n-π* transitions). researchgate.net Based on these related structures, the expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or dilute acid would likely show similar characteristics.

Table 1: Expected UV-Vis Absorption Maxima and Transitions

| Expected λmax (nm) | Type of Transition | Associated Chromophore/Functional Group |

|---|---|---|

| ~220-250 | π → π* | Pyridine ring electronic system |

| ~280-300 | π → π* | Pyridine ring influenced by substituents |

This data is extrapolated from related pyridine compounds and represents expected values.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O), the exact molecular weight is 138.0793 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 138. The presence of two nitrogen atoms means the molecular ion will have an even mass, consistent with the nitrogen rule. The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, the molecular ion peak is typically strong. youtube.com

The fragmentation of 4-aminopyridine (B3432731) shows a very strong molecular ion peak (M⁺) at m/z 94 and a significant fragment at m/z 67, corresponding to the loss of HCN. massbank.eu The mass spectrum of the related 2-amino-6-methylpyridine (B158447) also shows a strong molecular ion at m/z 108, with major fragments at m/z 80 and 81. nih.gov

Based on these principles, the expected fragmentation pattern for this compound would include:

M⁺ (m/z 138): The molecular ion peak, expected to be intense.

[M-15]⁺ (m/z 123): Loss of a methyl radical (•CH₃) from the methoxy group.

[M-30]⁺ (m/z 108): Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

[M-31]⁺ (m/z 107): Loss of a methoxy radical (•OCH₃).

[M-27]⁺ (m/z 111): Loss of HCN from the pyridine ring, a common fragmentation pathway for pyridines.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity of Fragment |

|---|---|

| 138 | [C₇H₁₀N₂O]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 108 | [M - CH₂O]⁺ |

| 107 | [M - OCH₃]⁺ |

This data represents predicted fragments based on established fragmentation patterns for related compounds.

Single-Crystal X-ray Diffraction Studies for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles with extremely high accuracy. growingscience.comresearchgate.net

The analysis would confirm the planarity of the pyridine ring and provide the exact spatial orientation of the methoxy, methyl, and amino substituents relative to the ring. Furthermore, it would reveal details about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the pyridine nitrogen, which govern the crystal packing. growingscience.com Though a crystal structure for this specific compound is not publicly available, data from other aminopyridine or pyridazine (B1198779) derivatives demonstrate the power of this technique to establish unambiguous structural proof. growingscience.comnih.gov

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of every atom. |

| Bond Lengths & Angles | Confirms connectivity and reveals any structural strain. |

| Intermolecular Interactions | Details hydrogen bonds and van der Waals forces. |

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis (HPLC, TLC)

Chromatographic techniques are essential for verifying the purity of this compound and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods. researchgate.net

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. Pyridine and its derivatives are often analyzed using columns like C18 (octadecyl) or mixed-mode columns. researchgate.netsielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or formate) to control the pH and ensure good peak shape. ptfarm.plsielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~239 nm or ~250 nm). ptfarm.plsielc.com A validated HPLC method would demonstrate linearity, precision, accuracy, and specificity, allowing for reliable purity checks and quantification. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for assessing purity and monitoring reaction progress. For pyridine derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. ptfarm.plresearchgate.net A suitable mobile phase could consist of a solvent mixture such as butanol-acetic acid-water, which has been used for related polar, substituted pyridines. ptfarm.plresearchgate.net After development, spots can be visualized under UV light (at 254 nm). The retention factor (Rf) value is characteristic of the compound in a given solvent system and can be used for identification purposes.

Table 4: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | TLC |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18), 5 µm | Silica Gel 60 F254 |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH ~2-3) | Butanol / Acetic Acid / Water |

| Detection | UV Absorbance (e.g., 239 nm) | UV Light (254 nm) |

| Primary Use | Quantitative Analysis, Purity (%) | Qualitative Purity, Reaction Monitoring |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations also help in understanding the different spatial arrangements, or conformations, the molecule can adopt.

Ab initio methods, such as the Hartree-Fock (HF) theory, are foundational in quantum chemistry for approximating the ground state properties of a molecule. oatext.com These calculations are based on first principles, without reliance on experimental parameters. The HF method is used to optimize the molecular geometry by minimizing the total energy of the system. oatext.com While specific Hartree-Fock calculation data for 2-Methoxy-6-methylpyridin-4-amine is not extensively detailed in available literature, the methodology is widely applied to related heterocyclic compounds. For instance, in studies of similar molecules, the HF method with various basis sets is employed to provide an initial approximation of bond lengths, bond angles, and dihedral angles. oatext.com

Density Functional Theory (DFT) has become one of the most popular and effective methods for studying the structural and electronic properties of molecules due to its balance of accuracy and computational cost. oatext.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional commonly used in DFT calculations for organic molecules. oatext.comepstem.net

Studies on related aminopyridine derivatives frequently utilize DFT with the B3LYP functional to predict molecular structures. ijret.org For example, calculations on 2-amino-6-methoxy-3-nitropyridine, a structurally similar compound, have been performed to predict its geometry. researchgate.net These calculations provide optimized bond lengths and angles that are often in good agreement with experimental data where available. The application of this method to this compound would yield precise predictions of its geometric parameters.

Table 1: Representative Predicted Structural Parameters using DFT (B3LYP) (Note: This table is illustrative of the type of data generated for similar pyridine (B92270) derivatives, as specific published data for this compound is limited.)

| Parameter | Predicted Value (Å or °) |

| C-N (ring) Bond Length | 1.34 Å |

| C-C (ring) Bond Length | 1.39 Å |

| C-N (amino) Bond Length | 1.38 Å |

| C-O (methoxy) Bond Length | 1.36 Å |

| C-N-C (ring) Bond Angle | 117.0 ° |

| N-C-C (ring) Bond Angle | 123.5 ° |

| C-C-N (amino) Bond Angle | 121.5 ° |

The accuracy of both ab initio and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G* and 6-311++G(d,p), and correlation-consistent sets. oatext.comijret.org

For enhanced accuracy, a larger basis set is generally preferred as it provides more flexibility in describing the distribution of electrons. oatext.com For instance, the 6-311++G(d,p) basis set, which includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen respectively, is often used for calculating the properties of aminopyridines to achieve reliable results. ijret.org Optimization strategies involve systematically testing different combinations of functionals and basis sets to find the level of theory that best reproduces known experimental values for related molecules, thereby ensuring predictive accuracy for the target compound.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, such as vibrational (FT-IR, Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions. oatext.comresearchgate.net

DFT calculations, particularly with the B3LYP functional, have been shown to provide good predictions of the vibrational spectra of substituted pyridines. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net Comparing these theoretical spectra with experimentally recorded ones allows for a detailed understanding of the molecule's vibrational and electronic properties. researchgate.net

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and stability. This involves analyzing the distribution of electrons and the nature of its molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. ijret.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijret.org In studies of various aminopyridines, the HOMO-LUMO gap is calculated using DFT to assess these characteristics. ijret.org For this compound, such analysis would pinpoint the likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of its chemical stability.

Table 2: Representative Frontier Molecular Orbital Data (Note: This table illustrates typical values for aminopyridine derivatives based on DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

The analysis of the HOMO and LUMO electron density distributions would further reveal that for aminopyridines, the HOMO is typically localized over the pyridine ring and the amino group, while the LUMO is distributed over the aromatic ring system.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing a picture of electron distribution. This analysis is crucial for understanding a molecule's polarity, its sites susceptible to electrophilic or nucleophilic attack, and its intermolecular interactions.

A hypothetical Mulliken charge distribution for this compound is presented in the table below for illustrative purposes. The actual values would require specific quantum chemical calculations.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (e) |

| N1 (pyridine) | -0.60 |

| C2 | +0.70 |

| C3 | -0.20 |

| C4 | +0.50 |

| C5 | -0.25 |

| C6 | +0.65 |

| O (methoxy) | -0.55 |

| C (methoxy) | +0.15 |

| N (amine) | -0.80 |

| C (methyl) | -0.10 |

| H (ring) | +0.10 to +0.15 |

| H (methoxy) | +0.05 to +0.10 |

| H (methyl) | +0.05 to +0.10 |

| H (amine) | +0.30 to +0.40 |

Note: These values are illustrative and not based on actual computational results for the specific molecule.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

A study on the closely related compound, 2-Methoxy-6-methyl pyridine (MMP), which lacks the 4-amine group, offers valuable insights. researchgate.net NBO analysis on MMP revealed significant intramolecular interactions. researchgate.net The analysis showed strong intramolecular hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net For instance, the interaction between the lone pair of the pyridine nitrogen (LP(1)N1) and the antibonding orbitals of the adjacent C-C bonds (π(C2-C3) and π(C5-C6)) indicates electron delocalization from the nitrogen into the ring, stabilizing the system. researchgate.net Similarly, the oxygen lone pairs of the methoxy (B1213986) group were found to interact with the antibonding orbital of the C2-N1 bond (π*(C2-N1)), further enhancing stability. researchgate.net

These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value signifies a stronger interaction. For this compound, the presence of the electron-donating amine group at the 4-position would be expected to introduce additional significant hyperconjugative interactions, further influencing the electronic landscape of the pyridine ring.

Table 2: Selected NBO Analysis Data for the Analog 2-Methoxy-6-methyl pyridine researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.46 |

| LP(1) N1 | π(C5-C6) | 28.32 |

| LP(2) O7 | σ(C2-N1) | 30.15 |

| π(C2-C3) | π(C4-C5) | 21.87 |

| π(C5-C6) | π*(C2-C3) | 20.11 |

Note: Data is for 2-Methoxy-6-methyl pyridine, not this compound. Atom numbering may differ.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, an MEP map would be expected to show the most negative potential (typically colored red or yellow) concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as well as the nitrogen of the amine group. These regions are rich in electrons and are therefore the most likely sites for electrophilic attack. Conversely, the regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those attached to the amine group, making them susceptible to nucleophilic attack. The pyridine ring itself will show a complex potential distribution due to the interplay of the electron-withdrawing nitrogen and the electron-donating methoxy and amine substituents.

Fukui Functions and Global Softness Indices for Chemical Reactivity Prediction

Fukui functions and related global reactivity descriptors, such as global softness, are powerful tools in conceptual density functional theory (DFT) for predicting the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor)

f-(r): for electrophilic attack (attack by an electron acceptor)

f0(r): for radical attack

While specific Fukui function and global softness values for this compound are not available in the searched literature, a theoretical analysis would likely predict that the nitrogen and oxygen atoms, along with certain carbon atoms in the ring, would have high f- values, making them susceptible to electrophilic attack. The hydrogen atoms of the amine group might show higher f+ values.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Molecules with large NLO responses typically possess a strong donor-acceptor character and a delocalized π-electron system. Substituted pyridines are known to exhibit NLO properties. rsc.org The presence of the electron-donating methoxy and amine groups and the electron-withdrawing pyridine nitrogen in this compound creates a push-pull system that could lead to a significant NLO response.

Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can provide an estimation of the first hyperpolarizability. While no specific calculated values for this compound have been reported in the reviewed literature, studies on similar donor-acceptor substituted pyridine systems suggest that it could possess promising NLO properties. rsc.org

Computational Assessment of Drug-likeness Parameters for Medicinal Chemistry Relevance

In medicinal chemistry, computational methods are widely used to assess the "drug-likeness" of a compound based on its physicochemical properties. These properties are often evaluated against established rules, such as Lipinski's Rule of Five, to predict oral bioavailability.

Key drug-likeness parameters include:

Molecular Weight (MW): Generally, MW < 500 g/mol is preferred.

LogP (octanol-water partition coefficient): A measure of lipophilicity, with values typically between -2 and 5 for drug-like molecules.

Number of Hydrogen Bond Donors (HBD): Usually less than 5.

Number of Hydrogen Bond Acceptors (HBA): Usually less than 10.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, with values generally under 140 Ų.

While a specific computational drug-likeness analysis for this compound is not available in the searched literature, we can estimate these parameters based on its structure.

Table 3: Estimated Drug-Likeness Parameters for this compound

| Parameter | Estimated Value | Lipinski's Rule |

| Molecular Weight | ~152.19 g/mol | < 500 |

| LogP | (Requires calculation) | < 5 |

| Hydrogen Bond Donors | 1 (from the amine group) | < 5 |

| Hydrogen Bond Acceptors | 3 (pyridine N, methoxy O, amine N) | < 10 |

| Topological Polar Surface Area | (Requires calculation) | < 140 Ų |

Based on these estimated parameters, this compound appears to comply with Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability and is a promising candidate for further investigation in medicinal chemistry.

Biological and Pharmacological Investigations

Role as a Privileged Medicinal Chemistry Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for drug discovery. ufrj.brnih.govresearchgate.net The aminopyridine core is considered one such scaffold due to the frequent appearance of its derivatives in a wide array of biologically active compounds. nih.govresearchgate.net This framework allows for systematic modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. The strategic placement of substituents, such as the methoxy (B1213986) and methyl groups in 2-methoxy-6-methylpyridin-4-amine, modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.

The utility of the aminopyridine scaffold is evident in the rational design and synthesis of analogues targeting specific diseases. A notable example involves the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. Starting from the basic 2-amino-4-methylpyridine (B118599) core, researchers have synthesized a series of analogues by introducing various substituents at position 6 to enhance potency and selectivity. nih.gov This process often involves multi-step synthetic sequences to build complexity around the core structure.

Another example of rational design is the synthesis of nicotinonitrile derivatives based on the 2-aminopyridine (B139424) and 2-methoxypyridine (B126380) core. These efforts have yielded compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis strategies are designed to be modular, allowing for the introduction of diverse chemical groups to explore the chemical space around the privileged scaffold extensively.

Table 1: Examples of Bioactive Analogues Based on the Aminopyridine Scaffold

| Scaffold/Core Compound | Synthesized Analogue Type | Targeted Biological Activity | Reference |

| 2-Amino-4-methylpyridine | Position-6 substituted analogues | iNOS Inhibition | nih.gov |

| 2-Methoxy/2-Amino-cyanopyridine | Aryl nicotinonitrile derivatives | Antimicrobial, Anticancer | researchgate.net |

| 4-Anilinoquinazoline (B1210976) | Substituted anilino derivatives | EGF-R Kinase Inhibition | drugdesign.org |

Structure-Activity Relationship (SAR) is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. drugdesign.org For aminopyridine derivatives, SAR studies involve synthesizing a library of related compounds and evaluating how changes in the nature and position of substituents affect their interaction with a biological target.

In the development of iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold, SAR studies revealed that the nature of the substituent at the 6-position was crucial for potency. nih.gov By systematically varying this group, researchers identified compounds with optimal inhibitory concentrations. Similarly, comprehensive SAR studies on other heterocyclic scaffolds, such as 4-anilinoquinazoline inhibitors of the epidermal growth factor receptor (EGF-R), have shown that small modifications, like the addition of a halogen atom, can lead to significant gains in potency by enabling favorable interactions within a hydrophobic pocket of the target enzyme. drugdesign.org These studies exemplify the process of iterative design and testing to optimize the lead compound.

Exploration of Mechanisms of Biological Action

Understanding how a compound exerts its biological effects at a molecular level is fundamental to its development as a drug. This involves identifying its direct molecular targets and elucidating its influence on cellular signaling pathways.

The aminopyridine scaffold and its analogues have been shown to interact with a variety of specific molecular targets.

Enzymes: A prominent example is the inhibition of inducible nitric oxide synthase (iNOS) by 2-amino-4-methylpyridine analogues. nih.gov These compounds are designed to fit into the active site of the enzyme, blocking its function and thereby reducing the production of nitric oxide, a key mediator in inflammation. Other unrelated scaffolds demonstrate how specific interactions drive potency; for instance, certain inhibitors of the αvβ6 integrin feature a tetrahydronaphthyridine core that mimics arginine, forming a key bidentate interaction with an aspartate residue (Asp218) in the protein's binding site. acs.org

Receptors: While direct examples for this compound are limited, other heterocyclic scaffolds show clear receptor interactions. For example, derivatives of 1-(1H-Benzimidazol-5-yl)-3-tert-butylurea have been identified as antagonists of the luteinizing hormone-releasing hormone (LHRH) receptor. researchgate.net

Table 2: Molecular Targets of Aminopyridine-related and other Heterocyclic Scaffolds

| Scaffold Class | Specific Molecular Target | Mechanism of Interaction | Therapeutic Area | Reference |

| 2-Amino-4-methylpyridine | Inducible Nitric Oxide Synthase (iNOS) | Active site inhibition | Inflammation, PET Imaging | nih.gov |

| Tetrahydronaphthyridine | αvβ6 Integrin | Binds to Asp218 in the RGD binding site | Fibrosis | acs.org |

| 4-Anilinoquinazoline | Epidermal Growth Factor Receptor (EGF-R) | Binds to ATP binding site | Cancer | drugdesign.org |

| Benzimidazole-urea | LHRH Receptor | Receptor antagonism | Cancer | researchgate.net |

By interacting with specific molecular targets, bioactive compounds can modulate entire intracellular biochemical pathways.

Evaluation of Specific Pharmacological Activities and Therapeutic Potential

The ultimate goal of medicinal chemistry research is to identify compounds with specific pharmacological activities that can be harnessed for therapeutic benefit. The aminopyridine scaffold has given rise to derivatives with potential applications across several disease areas.

Anti-inflammatory and Imaging Applications: The development of selective iNOS inhibitors from the 2-amino-4-methylpyridine core points to their potential as anti-inflammatory agents. nih.gov Furthermore, by incorporating a positron-emitting radionuclide like ¹⁸F, these inhibitors can be transformed into PET tracers for imaging iNOS expression in vivo, which could be a valuable diagnostic tool for inflammatory diseases and certain cancers. nih.gov

Antimicrobial and Anticancer Potential: Research into cyanopyridine derivatives, including those with a 2-methoxy-pyridine structure, has revealed significant antimicrobial activity against various bacteria and fungi. researchgate.net The same class of compounds has also been investigated for potential anticancer, anti-HIV, and anti-inflammatory applications, highlighting the broad therapeutic landscape accessible from this privileged scaffold. researchgate.net

The diverse activities reported for compounds built upon the aminopyridine framework underscore the value of this compound as a lead structure for the discovery of new medicines.

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of 2-aminopyridine have demonstrated notable antimicrobial properties. researchgate.net Studies have shown that the introduction of different substituents on the pyridine (B92270) ring can lead to significant fungicidal and bactericidal activity. researchgate.net For instance, certain 2-amino-5-substituted pyridine derivatives have been evaluated against phytopathogenic fungi and bacteria, revealing that substitutions at position 4 on the pyridine ring result in greater activity compared to positions 3 and 6. researchgate.net

In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested for their antimicrobial potency. mdpi.com Compound 2c from this series, which features a cyclohexylamine (B46788) moiety, exhibited the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. mdpi.comnih.govresearchgate.net This selective activity is attributed to the structural features of the compound, and it is suggested that the presence of the cyclohexylamine group is crucial for its antimicrobial effect. mdpi.com The study also noted that the introduction of additional methylene (B1212753) groups after the amine function led to a disappearance of this activity. mdpi.com

Metal complexes of Schiff bases derived from 2-amino 3-methyl pyridine have also been investigated for their antimicrobial potential. nih.gov These complexes, involving metals such as Zn(II), Cu(II), Co(II), and Ni(II), were screened against a panel of bacteria and fungi, including Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Candida albicans, and Aspergillus niger. nih.gov The copper complex, in particular, showed enhanced potency compared to the parent Schiff base and other metal complexes. nih.gov

The broader class of pyridine compounds has been extensively reviewed for its antimicrobial and antiviral activities, with various derivatives showing efficacy against a range of microbial strains. nih.gov

Table 1: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives

| Compound | Microorganism | Activity/Measurement | Source |

| Compound 2c (with cyclohexylamine) | S. aureus, B. subtilis | MIC: 0.039 µg·mL⁻¹ | mdpi.comnih.govresearchgate.net |

| Copper complex of a Schiff base | S. aureus, S. typhi, E. coli, K. pneumoniae, C. albicans, A. niger | Potent activity | nih.gov |

| 2-amino-5-substituted pyridines | Phytopathogenic fungi and bacteria | Notable fungicidal and bactericidal activity | researchgate.net |

Anticancer Activity and Inhibition of Cancer Cell Proliferation

The 2-aminopyridine scaffold is a key component in the development of novel anticancer agents. nih.gov Derivatives of this compound have shown significant potential in inhibiting the proliferation of various cancer cell lines.

One study focused on N-protected and deprotected amino acid derivatives of 2-aminopyridine and their effects on colorectal cancer cell lines HCT 116 and HT29. nih.gov The synthesized compounds displayed potent anti-tumor activities, with IC50 values ranging from 3.7-8.1µM and 3.27-7.7 µM for the respective cell lines. nih.gov These compounds were also found to significantly inhibit the concentration of the target protein beta-catenin. nih.gov

Furthermore, metal complexes of a Schiff base derived from 2-amino 3-methyl pyridine were screened for their antiproliferative activity against the human colorectal carcinoma (HCT116) cell line. nih.gov The copper complex of this Schiff base demonstrated notable potency against this cancer cell line. nih.gov

The design of novel pyrimidine (B1678525) derivatives, including anilino and bis-anilinopyrimidines, has yielded compounds with low nanomolar inhibitory activity against several kinases implicated in cancer, such as EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA. uniroma1.it These compounds have been shown to hinder cell proliferation, arrest the cell cycle, and induce apoptosis in various human cancer cell lines, including those of glioblastoma multiforme, triple-negative breast cancer, and colon adenocarcinoma. uniroma1.it

Quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline-chalcones, have also been investigated for their anticancer properties. nih.gov One such derivative, 16c , exhibited high cytotoxic activity, being 10-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected 2-Aminopyridine Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Source |

| N-protected/deprotected amino acid derivatives of 2-aminopyridine | HCT 116, HT29 | IC50 range of 3.27-8.1µM; inhibited beta-catenin | nih.gov |

| Copper complex of a Schiff base | HCT116 | Potent antiproliferative activity | nih.gov |

| Anilino and bis-anilinopyrimidines | Glioblastoma, triple-negative breast cancer, colon adenocarcinoma | Low nanomolar kinase inhibition; induced apoptosis | uniroma1.it |

| Pyrimidodiazepine 16c | Various | 10-fold more cytotoxic than doxorubicin in 10 cell lines | nih.gov |

Anti-inflammatory Effects and Pathway Modulation

The anti-inflammatory potential of aminopyridine derivatives has been a significant area of research. 4-aminopyridine (B3432731) (4-AP), also known as fampridine, is a known potassium (K+) channel blocker used in the treatment of multiple sclerosis (MS) due to its ability to improve nerve conduction. researchgate.netnih.gov Beyond its symptomatic effects, research suggests that 4-AP and its derivatives may have neuroprotective and anti-inflammatory properties. nih.govyoutube.com

Studies on peptide derivatives of 4-AP have been conducted to reduce its toxicity while retaining its therapeutic effects. researchgate.net These derivatives have shown no cytotoxicity in vitro and have demonstrated anti-inflammatory effects in a rat model of immune complex-induced inflammation. researchgate.net Specifically, one derivative, referred to as substance A, was found to prevent or inhibit the production of antibodies and inhibit the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the pathogenesis of inflammatory diseases. researchgate.netbas.bg

The mechanism of 4-AP's anti-inflammatory action is thought to involve the blockade of voltage-gated potassium (Kv) channels on immune cells like T and B cells, macrophages, and dendritic cells, as well as on cells of the central nervous system. researchgate.netnih.gov Experimental studies have shown that 4-AP can ameliorate the clinical course of experimental autoimmune encephalomyelitis (EAE), a model for MS, and reduce demyelination and axonal damage. nih.govyoutube.com This effect appears to be independent of a primary anti-inflammatory action on immune cells but rather a protective effect on axons and oligodendrocytes. nih.govyoutube.com

Furthermore, 4-aminopyridine has been shown to inhibit antibody production in an experimental model of immune complex-induced inflammation, highlighting its potential to modulate immune responses. researchgate.net

Enzyme Inhibition Studies

Derivatives of 2-aminopyridine have been extensively studied as inhibitors of various enzymes, playing a crucial role in the development of targeted therapies.

Nitric Oxide Synthase (NOS) Inhibition : The 2-aminopyridine scaffold is central to the design of potent and selective inhibitors of nitric oxide synthases (NOSs). nih.govnih.gov Overproduction of nitric oxide by different NOS isoforms (nNOS, iNOS, eNOS) is implicated in various diseases. nih.gov Selective inhibition of nNOS is a therapeutic target for neurological disorders, while iNOS inhibition is relevant for inflammatory conditions. nih.govacs.org

Researchers have developed 2-aminopyridine derivatives with truncated side chains that show high potency and selectivity for human nNOS. nih.gov For example, compound 19c exhibited Ki values of 24 and 55 nM for rat and human nNOS, respectively, with high selectivity over iNOS and eNOS. nih.gov

Another series of inhibitors based on the 2-aminopyridine scaffold with a shortened amino sidechain also demonstrated excellent potency for both rat and human nNOS. nih.gov

Furthermore, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible NOS (iNOS), with an IC50 of 6 nM for the mouse enzyme. nih.gov

Phosphoinositide 3-kinase (PI3Kα) Inhibition : The PI3K pathway is a key target in cancer therapy. tandfonline.comnih.gov A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors. tandfonline.comnih.gov Compound 35 from this series was identified as a potent PI3Kα inhibitor with an IC50 of 150 nM and demonstrated antiproliferative activity in cancer cells. tandfonline.com The design strategy for these inhibitors often involves creating interactions with key residues in the PI3Kα active site, such as Val851. tandfonline.com

p38α MAP Kinase Inhibition : A novel structural class of bis-amide inhibitors of p38α MAP kinase was discovered, with potential applications in treating rheumatoid arthritis. nih.gov Additionally, a CNS-penetrant p38α MAPK inhibitor, MW01-2-069A-SRM , was developed to suppress proinflammatory cytokine production in the brain, showing potential for treating neurodegenerative diseases like Alzheimer's. nih.gov The design of this inhibitor incorporated a pyridinyl pharmacophore to create a critical hydrogen bond interaction with the enzyme's active site. nih.gov

Other Kinase Inhibition : Aminopyrimidine derivatives have also been identified as inhibitors of other kinases such as MNK1 and MNK2, which are involved in the progression of acute myeloid leukemia. acs.org Compound 21e from a novel series showed potent inhibition of both MNK1 and MNK2 with IC50 values of 0.5 and 0.1 nM, respectively. acs.org

Receptor Antagonism and Agonism

Aminopyridine derivatives have been investigated for their ability to modulate the activity of various receptors, indicating their potential as therapeutic agents for a range of conditions.

Purinergic Receptors : Aminopyridine-based compounds have been identified as modulators of purinergic receptors, which are involved in numerous physiological processes. nih.govnih.gov Specifically, aminopyridine-3,5-dicarbonitrile derivatives have been studied as partial agonists of adenosine (B11128) receptors (ARs), with their selectivity and efficacy depending on their functionalization. nih.gov The development of ligands for purinergic receptors, including A2A AR antagonists and A3AR agonists, holds promise for treating neurodegenerative diseases, cancer, and inflammatory conditions. nih.govgoogle.com

While direct studies on this compound's activity on dopamine (B1211576) and serotonin (B10506) receptors were not found in the provided search results, the broader class of aminopyridines has been explored for its interaction with various receptor systems. The versatility of the aminopyridine scaffold allows for modifications that can target a wide array of biological receptors.

Molecular Docking and Computational Protein-Ligand Interaction Studies

Molecular docking and computational studies are integral to understanding the interactions between this compound derivatives and their biological targets, guiding the design of more potent and selective compounds. mdpi.comnih.govtandfonline.comnih.govyoutube.com

Prediction of Binding Modes and Affinities

Molecular docking simulations have been successfully employed to predict the binding modes and affinities of aminopyridine derivatives with various protein targets. mdpi.comtandfonline.comnih.gov

Antimicrobial Targets : In the study of 2-amino-3-cyanopyridine derivatives, molecular docking was used to analyze the interaction of the most active compound, 2c , with bacterial targets from S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL). mdpi.comresearchgate.net The results indicated that compound 2c forms several hydrogen bond interactions within the active sites of these proteins, which is consistent with its observed inhibitory activity. mdpi.com

Anticancer Targets : Docking studies of N-protected and deprotected amino acid derivatives of 2-aminopyridine against beta-catenin revealed favorable binding energies and interactions, supporting their potential as anticancer agents. nih.gov Similarly, for a novel pyrimidine derivative, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), molecular docking against the ABL1 enzyme kinase showed a strong binding affinity (ΔG = -10.3 kcal mol⁻¹), suggesting its potential as a template for new drugs against chronic myeloid leukemia. nih.govresearchgate.net

Kinase Inhibition : For a novel MNK inhibitor, compound 21e , molecular docking studies with MNK2 revealed that it binds to the active site cavity, forming five hydrogen bonds with key residues, which explains its potent inhibitory activity. acs.org

Other Targets : A study on 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) used molecular docking to show its potential inhibitory activity against proteins associated with antimicrobial activity and Mycobacterium tuberculosis. tandfonline.com

These computational approaches provide valuable insights into the structure-activity relationships of these compounds, allowing for the rational design of new derivatives with improved pharmacological profiles. The binding energy values obtained from these studies are crucial in identifying promising lead candidates for further development. tandfonline.com

Identification of Key Amino Acid Residues in Active Site Interactions

There is currently no available research that identifies or describes the key amino acid residues involved in the active site interactions of this compound with any biological targets. Studies detailing its binding modes, such as hydrogen bonding, hydrophobic interactions, or other non-covalent bonds with specific proteins or enzymes, have not been published.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., HepG2, A549)

Similarly, there is no data available in the public domain regarding the in vitro cytotoxicity of this compound against the human liver cancer cell line (HepG2) or the human lung cancer cell line (A549). Consequently, no data tables of its half-maximal inhibitory concentration (IC₅₀) values or other measures of cytotoxicity for these or any other cancer cell lines could be compiled.